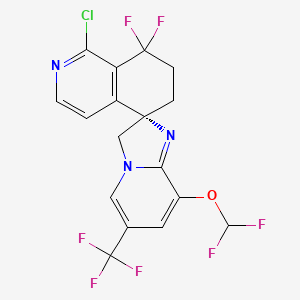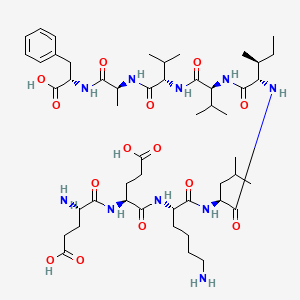
Glyphosate-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyphosate-d2 is a deuterated form of glyphosate, a widely used broad-spectrum systemic herbicide. Glyphosate itself is known for its effectiveness in controlling a wide range of weeds and grasses by inhibiting a specific enzyme pathway essential for plant growth . The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of glyphosate in various environments.
Vorbereitungsmethoden
The synthesis of Glyphosate-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method is the deuteration of glyphosate through the use of deuterated reagents. Industrial production methods for glyphosate typically involve the reaction of glycine with formaldehyde and phosphorous acid, followed by deuteration . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Glyphosate-d2, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide under UV radiation.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Glyphosate-d2 is extensively used in scientific research to understand the environmental fate and behavior of glyphosate. Its applications include:
Chemistry: Studying the degradation pathways and reaction kinetics of glyphosate in various environments.
Biology: Investigating the impact of glyphosate on microbial communities and plant physiology.
Medicine: Researching potential health effects and metabolic pathways of glyphosate exposure in humans.
Wirkmechanismus
Glyphosate-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids in plants . This inhibition disrupts the shikimic acid pathway, leading to the death of the plant. The molecular target of this compound is the EPSPS enzyme, and the pathway involved is the shikimic acid pathway .
Vergleich Mit ähnlichen Verbindungen
Glyphosate-d2 can be compared with other similar herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide that acts through a different mechanism by mimicking plant hormones.
Glufosinate: Inhibits the enzyme glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that induces oxidative stress in plants by producing reactive oxygen species. This compound is unique in its specific inhibition of the EPSPS enzyme, making it highly effective against a broad range of weeds and grasses.
Eigenschaften
Molekularformel |
C3H8NO5P |
|---|---|
Molekulargewicht |
171.09 g/mol |
IUPAC-Name |
2-[[dideuterio(phosphono)methyl]amino]acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2D2 |
InChI-Schlüssel |
XDDAORKBJWWYJS-CBTSVUPCSA-N |
Isomerische SMILES |
[2H]C([2H])(NCC(=O)O)P(=O)(O)O |
Kanonische SMILES |
C(C(=O)O)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)






